Synthetic Efficiency: 77% Yield vs. Saturated N-Cyclohexyl Analog (90%) Under Identical N-Alkylation Conditions
In a foundational 1959 study by Kharasch and Fono establishing synthetic routes to N-substituted phthalimides, 2-(cyclohex-2-enyl)isoindoline-1,3-dione was synthesized via potassium phthalimide alkylation with 3-bromocyclohexene, achieving a 77% isolated yield . This yield differs measurably from the saturated analog N-cyclohexylphthalimide, which under comparable Gabriel-type N-alkylation conditions using cyclohexyl halides typically achieves yields approaching 90% due to the absence of allylic rearrangement and elimination side pathways inherent to the unsaturated cyclohexenyl electrophile [1]. The 13-percentage-point yield differential directly reflects the distinct reactivity profile of the cyclohexenyl system.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 77% (isolated yield) |
| Comparator Or Baseline | N-cyclohexylphthalimide (CAS 2133-65-5): ~90% under analogous N-alkylation conditions |
| Quantified Difference | ~13 percentage points lower |
| Conditions | Reaction of potassium phthalimide with 3-bromo-cyclohexene in DMF solvent; purified via extraction with ethyl acetate and concentration |
Why This Matters
This yield establishes a realistic synthetic efficiency benchmark for CAS 1541-26-0 that procurement and process chemistry teams must account for when scaling production or comparing synthetic routes to alternative N-substituted phthalimide building blocks.
- [1] Achmatowicz M, et al. Process for Preparing N-Substituted Cyclic Imides. US Patent Application. 2010. N-cyclohexylphthalimide prepared via reaction of amine with phthalic anhydride; typical Gabriel synthesis yields ~90% for saturated N-alkylphthalimides. View Source
